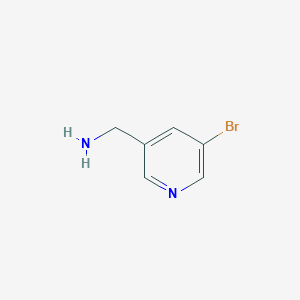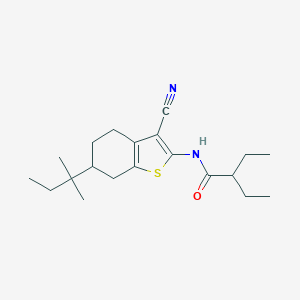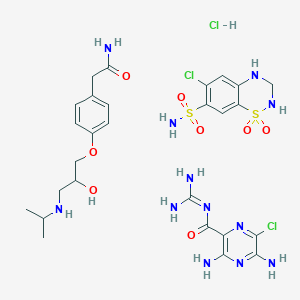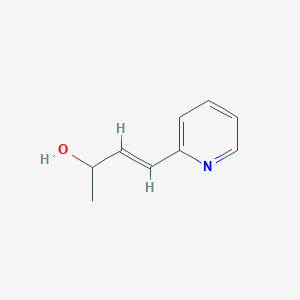
(E)-4-pyridin-2-ylbut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-pyridin-2-ylbut-3-en-2-ol is a chemical compound that is widely used in scientific research. It is a member of the pyridine family of compounds and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (E)-4-pyridin-2-ylbut-3-en-2-ol is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of metal-based drugs, which have been shown to have anticancer and antimicrobial properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-4-pyridin-2-ylbut-3-en-2-ol is its versatility. It can be used in a wide range of applications, from the development of new materials to the synthesis of metal complexes. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a useful tool in drug discovery and development. However, one limitation of this compound is its potential toxicity. As with any chemical compound, care must be taken when handling and using this compound in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research involving (E)-4-pyridin-2-ylbut-3-en-2-ol. One area of interest is the development of new metal-based drugs, which have shown promise in the treatment of cancer and other diseases. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, this compound may be useful in the development of new materials with unique properties, such as self-healing materials or materials with enhanced conductivity.
Synthesemethoden
The synthesis of (E)-4-pyridin-2-ylbut-3-en-2-ol can be achieved through a variety of methods. One common method is the reaction of 2-pyridinecarboxaldehyde with 3-buten-2-ol in the presence of a catalyst. Another method involves the reaction of 2-pyridinecarboxaldehyde with 3-buten-1-ol in the presence of a base. Both methods result in the formation of this compound with high yields.
Wissenschaftliche Forschungsanwendungen
(E)-4-pyridin-2-ylbut-3-en-2-ol has been used extensively in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, as well as in the development of new drugs. It has also been used as a fluorescent probe in biochemical assays, allowing for the detection of specific molecules in biological systems. Additionally, this compound has been used in the development of new materials, such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
133080-43-0 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(E)-4-pyridin-2-ylbut-3-en-2-ol |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-8,11H,1H3/b6-5+ |
InChI-Schlüssel |
ZNQLIHBCMOTDLX-AATRIKPKSA-N |
Isomerische SMILES |
CC(/C=C/C1=CC=CC=N1)O |
SMILES |
CC(C=CC1=CC=CC=N1)O |
Kanonische SMILES |
CC(C=CC1=CC=CC=N1)O |
Synonyme |
3-Buten-2-ol,4-(2-pyridinyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



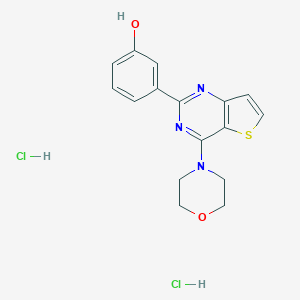


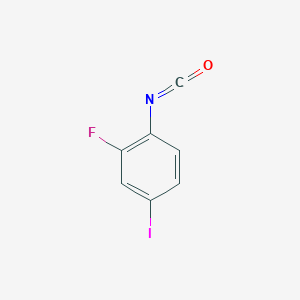
![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
